3-(difluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridinedihydrochloride
Description
3-(Difluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride (CAS: 157327-44-1) is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a difluoromethyl group at position 2. It is supplied as a dihydrochloride salt with a purity of ≥97% and is widely used in academic and industrial research, particularly in pharmaceuticals, materials science, and chemical biology .
Properties
Molecular Formula |
C7H11Cl2F2N3 |
|---|---|
Molecular Weight |
246.08 g/mol |
IUPAC Name |
3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C7H9F2N3.2ClH/c8-7(9)6-4-3-10-2-1-5(4)11-12-6;;/h7,10H,1-3H2,(H,11,12);2*1H |
InChI Key |
JWLUHIPREWGVJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1NN=C2C(F)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolo[4,3-c]pyridine Synthesis
The pyrazolo[4,3-c]pyridine scaffold is typically synthesized by cyclization reactions involving hydrazine derivatives and appropriate pyridine precursors or via multi-step heterocyclic construction routes. The dihydrochloride salt form is often obtained by acidification of the free base with hydrochloric acid.
Difluoromethylation Techniques
The critical step is the difluoromethylation of the pyrazolo[4,3-c]pyridine nucleus at the 3-position. Recent advances in difluoromethylation chemistry provide several effective methodologies:
Difluoromethylation using (Difluoromethyl)sulfonium salts:
A widely adopted method involves the use of difluoromethyl sulfonium tetrafluoroborate salts as electrophilic difluoromethylating agents. Under basic conditions (e.g., LiOH or NaH), these reagents generate difluorocarbene intermediates that react with nucleophilic heterocycles, including pyrazolo[4,3-c]pyridines, to form the difluoromethylated product in good to excellent yields.
This method is performed typically at room temperature or slightly reduced temperatures (0–10 °C) in solvents such as fluorobenzene, under inert atmosphere overnight. The reaction proceeds via difluorocarbene insertion at the nucleophilic site, confirmed by control experiments involving deuterated reagents and trapping of difluorocarbene intermediates.
(Reference: Journal of Organic Chemistry, 2019, detailed difluoromethylation of heterocycles including pyrazolo derivatives).Stepwise Cross-Coupling and Functional Group Manipulation:
In some synthetic routes, the difluoromethyl group is introduced by cross-coupling reactions using difluoromethylated building blocks or intermediates, followed by hydrolysis and salt formation steps to yield the dihydrochloride salt. This approach allows for precise installation of the difluoromethyl substituent on complex heterocyclic frameworks.Difluoromethylation via Difluorocarbene Precursors:
Alternative methods involve in situ generation of difluorocarbene from reagents such as bromodifluoromethyl compounds or difluoromethyl phenyl sulfone under basic conditions, which then react with the heterocyclic amine or pyrazole ring to yield the target compound.
Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Difluoromethylation | (Difluoromethyl)sulfonium salt + LiOH/NaH | RT to 10 °C | Fluorobenzene | 50–75 | Overnight reaction under argon atmosphere |
| Cross-coupling & hydrolysis | Pd-catalysts, NH4OH, NaOH, AcOH | 40–45 °C | NMP, MeOH/H2O | 50–60 | Multi-step, for complex intermediates |
| Salt formation (dihydrochloride) | Treatment with HCl in suitable solvent | Ambient | Various | Quantitative | Conversion of free base to dihydrochloride salt |
Mechanistic Insights
- The difluoromethylation reaction proceeds via generation of difluorocarbene intermediates, evidenced by trapping experiments forming difluorocyclopropanes and isotope labeling studies.
- Phenoxides or heterocyclic nitrogen nucleophiles attack the electrophilic difluorocarbene, leading to C–CF2H bond formation.
- The basic environment facilitates deprotonation and enhances nucleophilicity of the heterocyclic nitrogen or carbon sites.
Summary of Preparation Method Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Sulfonium salt-mediated difluoromethylation | Mild conditions, good functional group tolerance, high selectivity | Requires preparation or purchase of sulfonium salts |
| Cross-coupling approach | Allows complex substitution patterns, modular | Multi-step, requires transition metal catalysts |
| Difluorocarbene precursors | Direct difluorocarbene generation, versatile | Sensitive to reaction conditions, potential side reactions |
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridinedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents . The reaction conditions vary depending on the desired product, with temperature, pressure, and solvent choice playing crucial roles .
Major Products
The major products formed from these reactions include various derivatives of the pyrazole ring, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-(Difluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridinedihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridinedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, in its role as a fungicide, the compound inhibits succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . This inhibition disrupts the energy production process in fungal cells, leading to their death .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Pyrazolo-Pyridine Core
Table 1: Key Substituent Comparisons
Key Observations :
- Electronic Effects : The difluoromethyl group in the target compound offers moderate electron-withdrawing effects compared to the stronger -CF₃ group in the trifluoromethyl analog, influencing reactivity and metabolic stability .
- Solubility: Dihydrochloride salts (e.g., target compound, ) generally exhibit higher aqueous solubility than free bases or mono-salts, critical for in vitro assays .
- Ring Fusion Position : Pyrazolo[4,3-c]pyridine derivatives (target compound) exhibit distinct π-π stacking interactions compared to [4,3-b] analogs (), affecting binding to biological targets like kinases .
Key Observations :
Biological Activity
3-(Difluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridinedihydrochloride is a heterocyclic compound notable for its potential biological activity, particularly in the field of medicinal chemistry. This compound has garnered attention due to its structural characteristics and the presence of a difluoromethyl group, which enhances its chemical reactivity and biological properties.
- Molecular Formula: C7H10ClF2N3
- Molar Mass: 209.62 g/mol
- CAS Number: 1864015-17-7
The difluoromethyl group contributes to its electron-withdrawing nature, allowing it to participate in various nucleophilic substitution reactions. This feature is crucial for the modification of the compound to enhance its biological activities.
Anticancer Properties
Research has indicated that 3-(difluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridinedihydrochloride exhibits significant anticancer activity. Key findings include:
- Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells by activating caspase-9 and cleaving poly(ADP-ribose) polymerase 1 (PARP-1), essential pathways in programmed cell death .
- Impact on Cell Proliferation: It reduces the expression levels of proliferating cell nuclear antigen (PCNA), which is associated with cell proliferation .
The mechanism of action involves interactions with proteins that regulate the cell cycle and apoptosis. This interaction plays a critical role in its antiproliferative effects. In vitro studies have demonstrated that this compound can effectively bind to various biological targets within cells .
Comparative Studies
To better understand its efficacy, comparative studies with structurally similar compounds have been conducted. These studies highlight variations in substituents that influence biological activities and applications.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Anticancer activity |
| Compound B | Structure B | Antiviral properties |
| 3-(Difluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridinedihydrochloride | Unique difluoromethyl group | Induces apoptosis |
Case Studies
Several case studies have focused on the anticancer effects of this compound:
-
Study on MCF-7 Cell Line:
- Objective: Evaluate cytotoxicity against breast adenocarcinoma cells.
- Findings: The compound exhibited significant cytotoxicity at specific concentrations, leading to increased apoptosis rates.
-
In Vivo Models:
- Objective: Assess safety profiles and efficacy in animal models.
- Results: Demonstrated reduced tumor growth rates compared to control groups.
These findings underscore the potential of 3-(difluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridinedihydrochloride as a promising candidate for further development in cancer therapies.
Q & A
Q. What are the recommended analytical methods for confirming the structural integrity and purity of this compound?
To ensure structural fidelity, use 1H/13C NMR to verify the pyrazolo[4,3-c]pyridine core and difluoromethyl substitution. High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight (e.g., C₆H₁₂Cl₂N₄, MW 211.09 g/mol) and isotopic patterns . Purity analysis via HPLC (≥97%) is recommended, with mobile phase optimization to resolve impurities from the fused-ring system . For hydrochloride salt confirmation, ion chromatography or elemental analysis can validate chloride content .
Q. How can researchers optimize synthesis yields while minimizing byproducts?
Key steps include:
- Protecting group strategies : Use tert-butyl carbamates (e.g., tert-butyl 3-(trifluoromethyl)-pyrazolo[4,3-c]pyridine-5-carboxylate) to stabilize reactive intermediates during cyclization .
- Catalysis : Transition-metal catalysts (e.g., Pd/C) may enhance regioselectivity in pyrazole ring formation .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while acidic workup ensures hydrochloride salt precipitation .
Q. What stability considerations are critical for storage and handling?
The compound is hygroscopic and prone to decomposition under prolonged light exposure. Store at room temperature in airtight containers with desiccants. Hazard statements (H315-H319-H335) indicate risks of skin/eye irritation and respiratory sensitization; use inert atmospheres (argon/vacuum) for air-sensitive reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data interpretation for this compound?
Discrepancies in NMR or MS data often arise from:
- Tautomerism : The pyrazolo[4,3-c]pyridine core may exhibit tautomeric shifts in DMSO-d₆ vs. CDCl₃. Compare spectra across solvents .
- Dynamic proton exchange : NH protons in the fused ring system can broaden peaks; use VT-NMR (variable temperature) to suppress exchange effects .
- Impurity profiling : Cross-reference with analogs (e.g., ethyl 1-methyl-pyrazolo[4,3-c]pyridine-3-carboxylate) to identify residual starting materials .
Q. What strategies are effective for studying structure-activity relationships (SAR) in pharmacological applications?
- Functional group modifications : Replace the difluoromethyl group with trifluoromethyl or methylcyclopropyl moieties to assess hydrophobicity/electronic effects .
- Docking studies : Use the pyrazolo[4,3-c]pyridine scaffold to model interactions with kinase targets (e.g., MAPK or JAK2) via molecular dynamics simulations .
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) against cancer cell lines, noting that fused-ring systems often enhance binding affinity .
Q. How can researchers validate in silico predictions of metabolic pathways?
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The difluoromethyl group may reduce oxidative metabolism compared to methyl analogs .
- CYP450 inhibition screening : Use fluorogenic substrates to identify interactions with CYP3A4/2D6, critical for avoiding drug-drug interactions .
Q. What experimental designs mitigate challenges in scaling up synthesis?
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic cyclization steps .
- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) using response surface methodology to maximize yield (>80%) and minimize impurities (<2%) .
- Green chemistry : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
